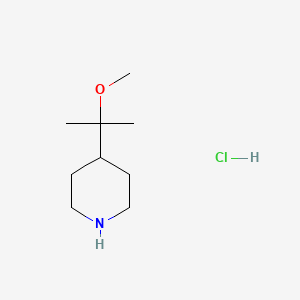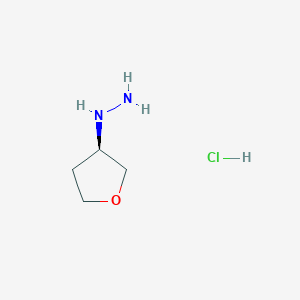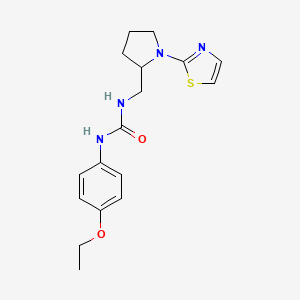
4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an impurity of Olmesartan . It has a molecular formula of C13H22N2O3 and a molecular weight of 254.33 .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at relative positions 1,3 and 4 .Physical And Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . It has a predicted boiling point of 412.9±35.0 °C and a predicted density of 1.069±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthetic Routes of Related Compounds : A review of synthetic routes for related compounds like vandetanib, a drug with a piperidine structure similar to 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride, provides insights into suitable industrial production methods. This analysis highlights the chemical synthesis involving key intermediates and reactions, which might offer parallels to the synthesis of 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride (Mi, 2015).
Potential Applications in Research
- Bioactive Marker Studies : Compounds with similar structures have been utilized as bioactive markers in pathophysiological processes. A study on 4-hydroxynonenal, a bioactive marker, emphasizes the compound's relevance in research for linking genomics and proteomics, suggesting a possible area where 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride could be of interest (Žarković, 2003).
Chemical Recycling and Environmental Impact
- Chemical Recycling Research : The chemical recycling of polymers has been a subject of research to address environmental concerns. A study on the chemical recycling of poly(ethylene terephthalate) (PET) discusses various techniques, including hydrolysis and glycolysis. This area of research may benefit from compounds like 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride for catalysis or as process intermediates (Karayannidis & Achilias, 2007).
Pharmacology and Toxicology
- Pharmacological Properties : Reviews of drugs with similar structures, such as metoclopramide and cisapride, provide detailed pharmacological properties and clinical use as prokinetic agents in gastrointestinal motility disorders. While these reviews focus on drug efficacy and safety, they also detail the chemical properties and mechanisms of action that could be relevant to understanding the broader applications of 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride in scientific research (Pinder et al., 2012; Wiseman & Faulds, 1994).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(2-methoxypropan-2-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,11-3)8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABODPZUFCQXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNCC1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride | |
CAS RN |
2418671-56-2 |
Source


|
| Record name | 4-(2-methoxypropan-2-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916040.png)
![3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2916041.png)



![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)
![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2916050.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2916054.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2916059.png)


![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916063.png)